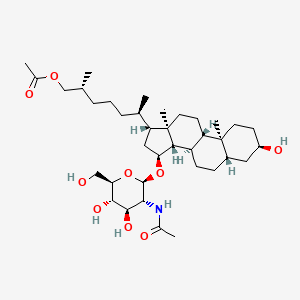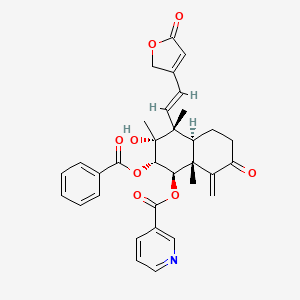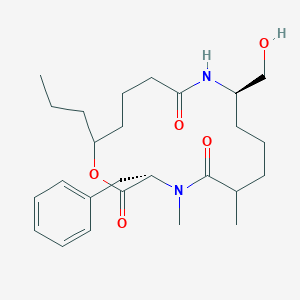
Austroinulin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for Austroinulin are not extensively documented in the available literature. as a natural product, it is typically extracted from its plant sources using standard extraction techniques such as solvent extraction, distillation, and chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from its natural sources. The process includes harvesting the plant material, followed by extraction using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate the compound.
Chemical Reactions Analysis
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving Austroinulin are not well-documented. Typically, natural products like this compound may react with oxidizing agents, reducing agents, and other common reagents used in organic synthesis.
Major Products Formed: The major products formed from the reactions of this compound are not explicitly detailed in the available sources. Further research and experimental data would be required to provide a comprehensive analysis of the reaction products.
Scientific Research Applications
Austroinulin has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, it is used in the development of natural health products and supplements due to its beneficial properties.
Mechanism of Action
The mechanism of action of Austroinulin involves its interaction with molecular targets and pathways in the body. specific details about its molecular targets and pathways are not well-documented. Generally, natural compounds like this compound exert their effects through interactions with enzymes, receptors, and other cellular components, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Austroinulin include other natural products found in the same plant sources, such as stevioside and rebaudioside A from Stevia rebaudiana. These compounds share similar chemical structures and biological activities.
Uniqueness: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its presence in multiple plant sources and its potential therapeutic properties make it a compound of interest in scientific research and industrial applications.
Properties
CAS No. |
62868-75-1 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1R,2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2Z)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol |
InChI |
InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9-/t14-,15-,16+,17+,19-,20+/m1/s1 |
InChI Key |
JEZOMVOAWYLQAJ-ZHPNODNJSA-N |
SMILES |
CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C |
Isomeric SMILES |
C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C)/C=C |
Canonical SMILES |
CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C |
Synonyms |
austroinulin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


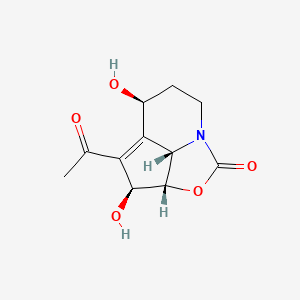
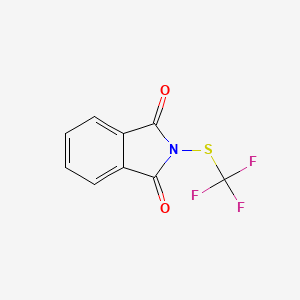

![methyl (1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1245809.png)
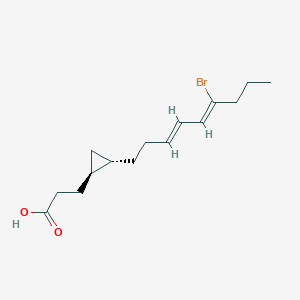
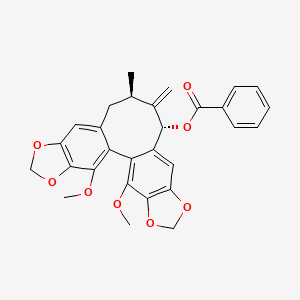
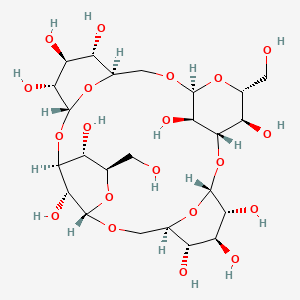

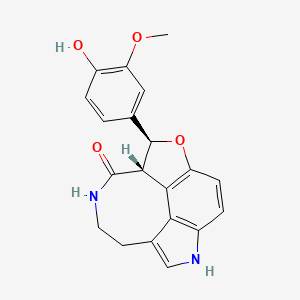
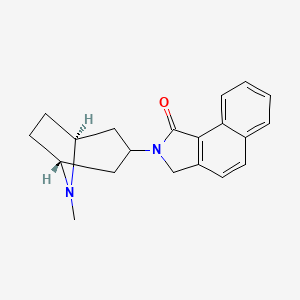
![N-[2-[(1R)-1'-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-5-chloro-6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]propan-2-yl]acetamide](/img/structure/B1245820.png)
